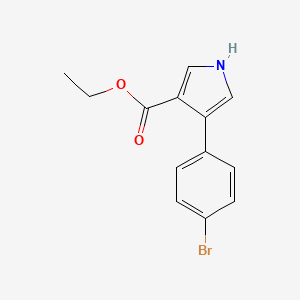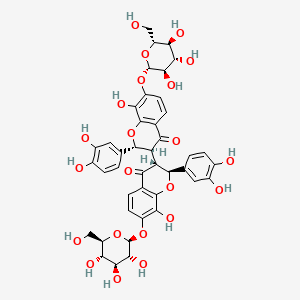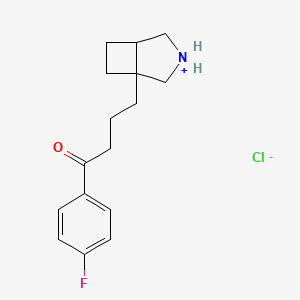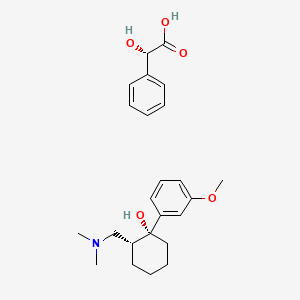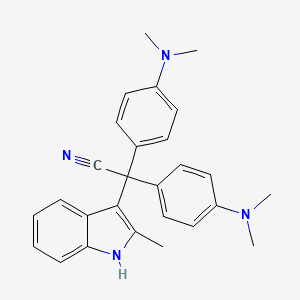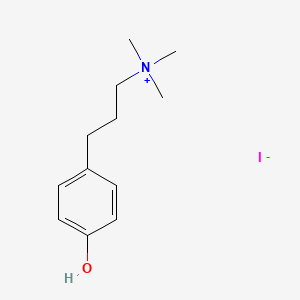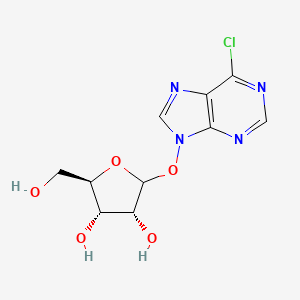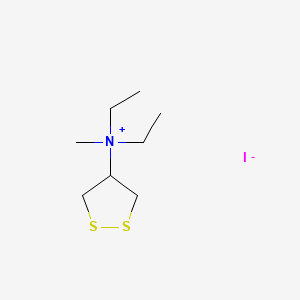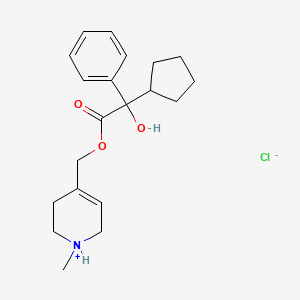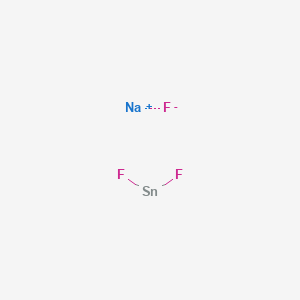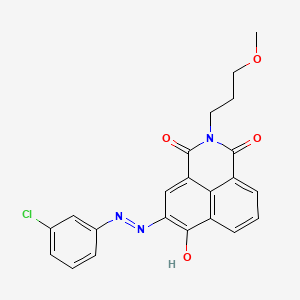
1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-((3-chlorophenyl)azo)-6-hydroxy-2-(3-methoxypropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-((3-chlorophenyl)azo)-6-hydroxy-2-(3-methoxypropyl)- is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes, pigments, and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-((3-chlorophenyl)azo)-6-hydroxy-2-(3-methoxypropyl)- typically involves the following steps:
Diazotization: The starting material, 3-chloroaniline, is treated with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 6-hydroxy-2-(3-methoxypropyl)-1H-Benz(de)isoquinoline-1,3(2H)-dione under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production methods may involve large-scale diazotization and coupling reactions, often carried out in continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-((3-chlorophenyl)azo)-6-hydroxy-2-(3-methoxypropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-((3-chlorophenyl)azo)-6-hydroxy-2-(3-methoxypropyl)- has various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-((3-chlorophenyl)azo)-6-hydroxy-2-(3-methoxypropyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. The azo group can undergo reduction to form active metabolites that exert their effects through specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-((4-chlorophenyl)azo)-6-hydroxy-2-(3-methoxypropyl)-
- 1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-((3-bromophenyl)azo)-6-hydroxy-2-(3-methoxypropyl)-
Uniqueness
1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-((3-chlorophenyl)azo)-6-hydroxy-2-(3-methoxypropyl)- is unique due to the specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of the 3-chlorophenyl group may impart distinct properties compared to other similar compounds.
Propriétés
Numéro CAS |
42358-38-3 |
|---|---|
Formule moléculaire |
C22H18ClN3O4 |
Poids moléculaire |
423.8 g/mol |
Nom IUPAC |
5-[(3-chlorophenyl)diazenyl]-6-hydroxy-2-(3-methoxypropyl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C22H18ClN3O4/c1-30-10-4-9-26-21(28)16-8-3-7-15-19(16)17(22(26)29)12-18(20(15)27)25-24-14-6-2-5-13(23)11-14/h2-3,5-8,11-12,27H,4,9-10H2,1H3 |
Clé InChI |
KTPCHCSTIGKKSD-UHFFFAOYSA-N |
SMILES canonique |
COCCCN1C(=O)C2=CC=CC3=C2C(=CC(=C3O)N=NC4=CC(=CC=C4)Cl)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



